N-(3,4-dimethoxybenzyl)benzenesulfonamide
Description
Historical Development and Significance of Sulfonamide Derivatives in Chemical Research
The journey of sulfonamide derivatives began in the early 20th century, marking a revolutionary chapter in the history of medicine. The discovery of Prontosil, the first commercially available antibacterial agent, in the 1930s by Gerhard Domagk at Bayer, was a pivotal moment. wikipedia.org It was soon discovered that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide, the simplest sulfonamide. This breakthrough ushered in the era of "sulfa drugs," which were the first effective systemic chemotherapeutic agents against bacterial infections, saving countless lives before the widespread availability of penicillin. wikipedia.org
The initial success of sulfonamides as antibacterial agents spurred extensive research into synthesizing and evaluating a vast number of derivatives. This led to the development of a wide range of sulfa drugs with improved efficacy, broader spectrum of activity, and better pharmacokinetic profiles. Beyond their antimicrobial properties, the sulfonamide functional group has proven to be a privileged scaffold in drug discovery, leading to the development of drugs for a multitude of therapeutic areas. These include diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. researchgate.net The enduring importance of the sulfonamide moiety is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net
Rationale for Academic Investigation into the N-(3,4-Dimethoxybenzyl)benzenesulfonamide Scaffold
The academic and research interest in the this compound scaffold stems from the combination of two key structural components: the benzenesulfonamide (B165840) core and the 3,4-dimethoxybenzyl group.
The benzenesulfonamide moiety is a well-established pharmacophore known to interact with various biological targets. Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for specific interactions with enzyme active sites.
The 3,4-dimethoxybenzyl group , also known as a veratryl group, is found in numerous natural and synthetic compounds with significant biological activities. For instance, veratryl alcohol is a component of certain lignins and has been studied for its potential in various chemical transformations. The 3,4-dimethoxy substitution pattern is a key feature in many pharmacologically active molecules, including some with cardiovascular and anticancer effects. The methoxy (B1213986) groups can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and interact with target proteins.
Therefore, the rationale for investigating this compound lies in the hypothesis that combining these two well-regarded structural motifs could lead to novel compounds with interesting and potentially useful biological properties. Researchers often explore such hybrid molecules to understand structure-activity relationships (SAR) and to develop new therapeutic agents. The synthesis and evaluation of this scaffold and its derivatives can provide valuable insights into how the interplay between the benzenesulfonamide and the 3,4-dimethoxybenzyl moieties influences biological activity.
Overview of General Benzenesulfonamide Structural Motifs and Their Chemical Reactivity
The general structure of a benzenesulfonamide consists of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NHR). The versatility of this motif arises from the ability to introduce a wide variety of substituents on both the benzene ring and the sulfonamide nitrogen.
Structural Motifs:
Primary Benzenesulfonamides (R = H): These are the simplest form, where the sulfonamide nitrogen is unsubstituted.
Secondary Benzenesulfonamides (R = alkyl, aryl): The nitrogen atom is substituted with one organic group. This compound is an example of a secondary benzenesulfonamide.
Tertiary Benzenesulfonamides (R, R' = alkyl, aryl): The nitrogen atom is disubstituted.
The properties and reactivity of benzenesulfonamides are influenced by the nature of the substituents. Electron-withdrawing or electron-donating groups on the benzene ring can affect the acidity of the N-H proton and the reactivity of the aromatic ring.
Chemical Reactivity:
The chemical reactivity of benzenesulfonamides is centered around the sulfonamide functional group and the aromatic ring.
Acidity of the N-H Proton: The protons on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the sulfonyl group. This acidity allows for the formation of salts with bases and is a key feature in their biological mechanism of action in some cases.
N-Alkylation and N-Arylation: The acidic proton can be replaced by alkyl or aryl groups through various chemical reactions, allowing for the synthesis of a diverse library of secondary and tertiary sulfonamides.
Reactions of the Sulfonyl Group: The sulfur-oxygen and sulfur-nitrogen bonds are generally stable. However, under certain conditions, the sulfonyl group can participate in reactions.
Electrophilic Aromatic Substitution: The benzene ring of benzenesulfonamide can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The sulfonamide group is a deactivating, meta-directing group.
Hinsberg Reaction: A classic chemical test that utilizes the reaction of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them based on the solubility of the resulting sulfonamide product in alkali.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₅H₁₇NO₄S |
| Molecular Weight | 307.37 g/mol |
| CAS Number | 305849-01-8 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like methanol. |
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-9-8-12(10-15(14)20-2)11-16-21(17,18)13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
YLXLNLAJPGHVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(3,4-Dimethoxybenzyl)benzenesulfonamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide moiety.
This bond is reliably formed through nucleophilic substitution, suggesting a disconnection that separates the molecule into a nucleophilic amine component and an electrophilic sulfonyl component. This primary disconnection leads to two key synthons: a 3,4-dimethoxybenzylamine (B142225) synthon and a benzenesulfonyl synthon.
The corresponding chemical equivalents, or starting materials, for these synthons are:
3,4-Dimethoxybenzylamine : This provides the nucleophilic nitrogen atom.
Benzenesulfonyl chloride : This serves as a highly reactive electrophile at the sulfur atom.
This retrosynthetic pathway is highly efficient as it leads directly to readily accessible and commercially available precursors. The forward synthesis, therefore, involves the direct reaction between these two components to form the desired S-N bond.
Diverse Synthetic Routes for this compound and Its Analogs
The formation of the sulfonamide linkage is a cornerstone of organic synthesis, and several reliable methods have been developed for this purpose.
The most common and direct method for synthesizing this compound is the reaction of 3,4-dimethoxybenzylamine with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic substitution at a sulfonyl center, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows: 3,4-Dimethoxybenzylamine + Benzenesulfonyl Chloride → this compound + HCl
A variety of bases can be employed, with tertiary amines like triethylamine (B128534) or pyridine (B92270) being common choices. nih.gov Pyridine can also serve as the solvent. The reaction is often performed in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating. A similar procedure has been successfully used to synthesize an analog, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, by reacting 3,4-difluoroaniline (B56902) with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine, yielding the final product after purification. nih.gov
While the use of sulfonyl chlorides is prevalent, alternative methods for forming the S-N bond exist, offering different reactivity profiles and substrate compatibility. These methods often involve activating benzenesulfonic acid or its derivatives.
Recent advancements have explored novel pathways that bypass traditional reagents:
From Thiols and Amines : Oxidative coupling methods allow for the direct synthesis of sulfonamides from thiols and amines. For instance, systems using iodine (I₂) and an oxidant like tert-butyl hydroperoxide (tBuOOH) or electrochemical methods can facilitate this transformation. rsc.orgacs.org
From Azides and Sulfinic Acids : Dual copper and visible-light-catalyzed reactions can couple aryl azides with arylsulfinic acids to form sulfonamides under redox-neutral conditions. nih.gov This approach is mechanistically distinct from classical nucleophilic substitution.
From Carboxylic Acids and Amines : An innovative strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides in a one-pot process, which are then reacted with an amine. princeton.edu This method repurposes common starting materials for sulfonamide synthesis.
These alternative routes, while less direct for this specific target molecule, highlight the versatility of modern organic chemistry in constructing sulfonamide bonds.
The structural components of this compound are also relevant in the context of protecting group chemistry, where they play dual roles.
Dimethoxybenzyl (DMB) as a Protecting Group : The 3,4-dimethoxybenzyl group is a well-established protecting group for amines, alcohols, and other functional groups. chem-station.com It is similar to the more common p-methoxybenzyl (PMB) group but can be cleaved under even milder acidic conditions. chem-station.com The DMB group is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or through oxidation with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.comrsc.org The increased electron-donating character of the two methoxy (B1213986) groups facilitates this cleavage. chem-station.com
Sulfonamides as Protecting Groups for Amines : The sulfonamide group itself is a robust and widely used protecting group for primary and secondary amines. chem-station.com By converting a basic amine into a much less nucleophilic and non-basic sulfonamide, the nitrogen atom is shielded from participating in unwanted side reactions. chem-station.comyoutube.com The benzenesulfonyl group can be removed under specific reductive conditions, although cleavage can be challenging. For easier removal, other sulfonyl groups like the p-toluenesulfonyl (Ts) or the more labile 2-nitrobenzenesulfonyl (Ns) group are often preferred. chem-station.comcreative-peptides.com
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The primary synthetic route to this compound via the sulfonylation of 3,4-dimethoxybenzylamine proceeds through a well-understood nucleophilic substitution mechanism.
The key steps are:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 3,4-dimethoxybenzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient, tetrahedral intermediate where the sulfur atom is bonded to the nitrogen, two oxygen atoms, the phenyl ring, and the chlorine atom.
Departure of the Leaving Group : The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation : The resulting positively charged nitrogen atom is deprotonated by a base (e.g., pyridine or triethylamine) present in the reaction mixture. This final step is irreversible and drives the reaction to completion, yielding the neutral sulfonamide product and the hydrochloride salt of the base.
The reaction is generally considered to be a nucleophilic "acyl-type" substitution occurring at the sulfur center. youtube.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and byproducts. For the synthesis of N-alkylated sulfonamides, key parameters include the choice of catalyst, base, solvent, and temperature. While the primary synthesis of the target compound involves sulfonylation of an amine, extensive research on the reverse reaction—N-alkylation of sulfonamides—provides valuable insights into optimizing conditions for forming the N-C bond adjacent to the sulfonamide.
For instance, manganese- and iron-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents have been developed as environmentally benign alternatives to using alkyl halides. acs.orgionike.com These "borrowing hydrogen" methods proceed via the temporary oxidation of the alcohol to an aldehyde, followed by imine formation with the sulfonamide and subsequent reduction.
The optimization of a model reaction, the Mn-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, demonstrates the importance of systematic variation of reaction parameters.
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Mn(I) PNP precatalyst 3 (5) | K₂CO₃ (10) | Xylenes | 150 | 24 | 98 (86 isolated) |
| 2 | Mn(I) PNP precatalyst 3 (5) | Na₂CO₃ (10) | Xylenes | 150 | 24 | 95 |
| 3 | Mn(I) PNP precatalyst 3 (5) | Cs₂CO₃ (10) | Xylenes | 150 | 24 | 96 |
| 4 | Mn(I) PNP precatalyst 3 (5) | K₂CO₃ (10) | Toluene | 110 | 24 | <10 |
| 5 | None | K₂CO₃ (10) | Xylenes | 150 | 24 | 0 |
| 6 | Mn(I) PNP precatalyst 3 (5) | None | Xylenes | 150 | 24 | 0 |
Table 1. Optimization of Reaction Conditions for a Model Mn-Catalyzed N-Alkylation of a Sulfonamide. acs.org Yields were determined by ¹H NMR analysis of the crude reaction mixture, with isolated yield in parentheses for the optimal conditions.
These findings highlight that the reaction requires a specific combination of a high-boiling solvent (xylenes), a suitable base (K₂CO₃), and the manganese catalyst to achieve high conversion and yield. acs.org Such principles of systematic optimization are directly applicable to the primary synthesis of this compound to ensure efficient and high-yielding production.
Green Chemistry Principles and Sustainable Synthetic Approaches for Sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides often rely on the reaction of an amine with a sulfonyl chloride in the presence of a base. While effective, these methods frequently involve chlorinated solvents, stoichiometric amounts of base, and generate significant waste, running counter to the principles of green chemistry. Modern research has focused on developing more sustainable alternatives that minimize environmental impact.
Key green chemistry strategies for sulfonamide synthesis include:
Use of Benign Solvents: A primary goal of green chemistry is to replace hazardous organic solvents. Water has been successfully employed as a solvent for sulfonamide synthesis. These aqueous methods are often performed under mild conditions and can offer simplified product isolation, sometimes requiring only filtration after acidification. Other sustainable solvents that have been explored include ethanol, glycerol, and deep eutectic solvents (DES).
Solvent-Free Reactions: An even greener approach is to eliminate the solvent entirely. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has emerged as a powerful technique. Solvent-free, one-pot mechanochemical methods have been developed for synthesizing sulfonamides from disulfides, offering high efficiency and significantly reduced waste.
Alternative Reagents: The use of highly reactive and often toxic sulfonyl chlorides is a major drawback of classical methods. Sustainable approaches utilize more stable and less hazardous sulfur sources. Sodium sulfinate has been used as a stable sulfur source, reacting with nitroarenes in water to produce sulfonamides, with the product conveniently collected by filtration. Another strategy involves the oxidative chlorination of thiols to generate the sulfonyl chloride in situ, followed by reaction with an amine, which can be performed in green solvents.
Catalytic Approaches: The development of catalytic systems reduces the need for stoichiometric reagents. Metal-free, three-component reactions using readily available inorganic salts like sodium metabisulfite (B1197395) (as a sulfur dioxide surrogate) and sodium azide (B81097) (as a nitrogen source) with aryldiazonium salts have been established for the direct construction of primary sulfonamides.
The environmental impact of these different synthetic routes can be quantified using green metrics, such as the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. Studies have shown that mechanochemical and aqueous methods can have dramatically lower E-factors compared to traditional solution-based protocols.
| Green Strategy | Key Features | Example Reagents/Conditions | Advantages |
|---|---|---|---|
| Aqueous Synthesis | Uses water as the primary solvent. | Amine, Arylsulfonyl chloride, Na2CO3, Water | Environmentally benign, simplified workup, mild conditions. |
| Mechanochemistry | Solvent-free reaction driven by mechanical force. | Disulfides, Sodium hypochlorite, Ball mill | Eliminates bulk solvent waste, high efficiency, cost-effective. |
| Alternative Sulfur Sources | Avoids the use of toxic sulfonyl chlorides. | Sodium sulfinate, Nitroarenes, Water | Uses stable, less hazardous reagents, simplifies purification. |
| In Situ Reagent Generation | Oxidative chlorination of thiols. | Thiols, NaDCC·2H2O, Amine, Ethanol/Water | Avoids handling of unstable sulfonyl chlorides. |
| Metal-Free Catalysis | Three-component reaction with inorganic salts. | Aryldiazonium salt, Na2S2O5, NaN3 | Avoids transition metal catalysts and harsh reagents. |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern organic chemistry, particularly in drug discovery. While this compound itself is achiral, analogs can be designed to be chiral in several ways: by introducing a stereocenter on the benzyl group, by creating atropisomerism (axial chirality) through restricted rotation, or by forming a stereogenic center at the sulfur atom. Although specific literature on the stereoselective synthesis of chiral this compound analogs is not prominent, general and powerful methods for preparing chiral sulfonamides are well-established and applicable.
Common strategies for stereoselective sulfonamide synthesis include:
Synthesis from Chiral Precursors: The most straightforward approach involves reacting a pre-existing chiral amine or a chiral sulfonyl chloride. For instance, a chiral analog of 3,4-dimethoxybenzylamine could be reacted with benzenesulfonyl chloride to yield an optically active sulfonamide. This method transfers the chirality from the starting material to the product.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. In sulfonamide chemistry, enantiopure sulfinamides, such as N-tert-butanesulfinamide (Ellman's auxiliary), are widely used. These can be reacted with various precursors to generate chiral sulfoximines and other sulfur-containing stereocenters with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral product.
Catalytic Asymmetric Synthesis: This advanced approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
N-C Axial Chirality: For suitably substituted precursors, palladium-catalyzed N-allylation or N-arylation reactions, using chiral ligands like the Trost ligand, can create rotationally stable N-C axially chiral sulfonamides with high enantioselectivity (up to 92% ee). researchgate.net
Chiral Sulfur Center: The development of enantiopure bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of sulfoximines and sulfonimidamides. nih.gov These bench-stable reagents serve as a template to transfer a chiral sulfur-containing group to a nucleophile. nih.gov Furthermore, organocatalytic methods, using chiral catalysts like pentanidiums, have been developed for the enantioselective sulfur alkylation of sulfenamides to create chiral sulfilimines. nih.gov
Desymmetrization: This technique involves the enantioselective transformation of a prochiral or meso compound. For example, the desymmetrizing enantioselective hydrolysis of symmetric aza-dichlorosulfonium species can produce chiral sulfonimidoyl chlorides, which are versatile building blocks for a range of chiral S(VI) derivatives. researchgate.net
These methodologies provide a robust toolkit for accessing structurally diverse and stereochemically pure sulfonamide analogs for various applications.
| Stereoselective Strategy | Description | Example System/Catalyst | Type of Chirality Generated |
|---|---|---|---|
| Chiral Precursors | Reaction of an enantiopure amine or sulfonyl chloride. | Chiral amine + Achiral sulfonyl chloride | Central chirality (e.g., on a side chain). |
| Chiral Auxiliaries | A removable chiral group directs the stereoselective reaction. | N-tert-Butanesulfinamide (Ellman's auxiliary) | Central chirality (often at the sulfur atom). |
| Catalytic N-Allylation | Asymmetric synthesis of atropisomers via Pd-catalysis. | (S,S)-Trost ligand-(allyl-PdCl)2 | N-C Axial chirality. |
| Chiral S(VI) Transfer Reagent | Transfer of a chiral sulfur group via Sulfur Fluorine Exchange (SuFEx). | Enantiopure bifunctional S(VI) transfer reagent (t-BuSF) | Sulfur-centered chirality. |
| Organocatalytic Alkylation | Transition metal-free enantioselective S-alkylation. | Chiral Pentanidium catalyst | Sulfur-centered chirality. |
Theoretical and Computational Investigations of N 3,4 Dimethoxybenzyl Benzenesulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the electronic nature of a molecule. indexcopernicus.com These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and prone to intramolecular charge transfer. researchgate.netnih.gov
While specific DFT calculations for N-(3,4-dimethoxybenzyl)benzenesulfonamide are not detailed in the available literature, data from analogous sulfonamide compounds can provide insight into the expected values. For instance, DFT studies on various benzenesulfonamide (B165840) derivatives show that substitutions on the aromatic rings significantly influence the HOMO-LUMO energies and the corresponding energy gap. researchgate.net The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring of this compound are expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted analogs.
Illustrative Frontier Molecular Orbital Data for a Related Sulfonamide
This table presents calculated values for an analogous compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, to demonstrate typical results from DFT calculations.
| Parameter | Energy (eV) |
| HOMO | -6.125 |
| LUMO | -1.157 |
| Energy Gap (ΔE) | 4.968 |
| Data derived from studies on similar sulfonamide structures. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). rjpn.org
For this compound, the MEP surface would be expected to show significant negative potential (typically colored red or yellow) around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group and the two methoxy (OCH₃) groups. The nitrogen atom of the sulfonamide linker would also contribute to a region of negative potential. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. mkjc.inresearchgate.net Conversely, regions of positive potential (typically colored blue) would be localized around the hydrogen atoms, particularly the amine proton (N-H), making them susceptible to nucleophilic attack. nih.gov
In this compound, key stabilizing interactions would include:
Hyperconjugation: Charge delocalization from the lone pair orbitals of the nitrogen and oxygen atoms (donors) to the antibonding orbitals (acceptors) of adjacent sigma bonds (e.g., n(O) → σ(S-C) or n(N) → σ(S-O)).
Intramolecular Charge Transfer (ICT): Delocalization of electron density from the π orbitals of the electron-rich dimethoxybenzyl ring to the π* orbitals of the benzenesulfonyl group. researchgate.net
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy structures the molecule can adopt. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space and energy landscape of molecules. mdpi.comnih.gov For this compound, the key sources of flexibility are the rotatable single bonds, primarily the C-S, S-N, and N-C bonds of the sulfonamide bridge. Studies on related benzenesulfonamides have shown that the orientation around the S-N bond is particularly important, leading to distinct conformers. researchgate.net
MD simulations can track the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent). This analysis reveals the most populated conformational states, the energy barriers between them, and how the molecule's shape fluctuates, which is critical for understanding its interaction with biological targets. nih.gov
Prediction of Reactivity and Mechanistic Pathways from Ab Initio and DFT Studies
DFT and ab initio methods are instrumental in predicting the chemical reactivity and elucidating potential reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. mdpi.com
The insights gained from FMO and MEP analyses are directly applicable here. The HOMO and LUMO distributions indicate the likely sites for electron donation and acceptance, respectively, in a chemical reaction. For example, the regions of negative electrostatic potential on the oxygen atoms suggest they are likely to be protonated or coordinate to metal ions. The analysis of global reactivity descriptors, such as chemical hardness and electrophilicity, derived from HOMO-LUMO energies, can further quantify the molecule's reactivity. nih.govmdpi.com These computational studies can predict the outcomes of various chemical transformations, such as oxidation, reduction, or substitution reactions, providing a theoretical foundation for synthetic chemistry. mdpi.com
In Silico Molecular Docking Studies with Relevant Biological Macromolecules (e.g., proteins)
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov
Benzenesulfonamide derivatives are known to inhibit a variety of enzymes, with carbonic anhydrases (CAs) being a prominent target. researchgate.netrsc.orgnih.govresearchgate.net Molecular docking studies of this compound with human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII) could reveal its potential as an inhibitor.
A typical docking simulation would involve:
Placing the flexible this compound ligand into the rigid or flexible active site of the target protein.
Calculating the binding energy (or docking score) for various poses to identify the most stable binding mode.
Analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govlongdom.org
The sulfonamide group is expected to form key hydrogen bonds with residues in the active site, while the aromatic rings would likely engage in hydrophobic or π-π stacking interactions. The dimethoxybenzyl moiety could provide additional interactions that enhance binding affinity and selectivity for specific protein targets.
Illustrative Molecular Docking Results for a Benzenesulfonamide Derivative
This table presents hypothetical docking results against a protein target (e.g., Carbonic Anhydrase II) to illustrate the typical output of such a study.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -9.8 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II | -9.8 | Val121, Leu198 | Hydrophobic |
| Data is representative and based on studies of similar sulfonamide inhibitors. researchgate.netlongdom.org |
Ligand-Target Binding Mode Prediction and Interaction Analysis
No studies predicting or analyzing the binding mode of this compound with any specific biological target were found.
Energetic Parameters of Molecular Recognition and Binding Affinities
There is no available data on the energetic parameters, such as binding affinity or free energy of binding, for the interaction of this compound with any protein target.
Molecular Interactions and Biological Target Engagement
Identification of Potential Molecular Targets In Vitro (e.g., specific enzyme classes, receptors)
In vitro studies of benzenesulfonamide (B165840) derivatives have identified several key classes of molecular targets. These primarily include metalloenzymes and, to a lesser extent, certain G-protein coupled receptors.
Enzyme Classes: The most extensively studied targets for benzenesulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.govmdpi.comunifi.it Various isoforms of carbonic anhydrase, including cytosolic forms (hCA I, hCA II) and tumor-associated transmembrane forms (hCA IX, hCA XII), are significantly inhibited by compounds bearing the benzenesulfonamide scaffold. nih.gov Another important class of enzymes targeted by benzenesulfonamide derivatives is the cholinesterases, specifically acetylcholinesterase (AChE). nih.gov
Receptor Classes: Certain benzenesulfonamide derivatives have been designed and shown to interact with specific receptors. For instance, novel series of these compounds have been evaluated for their binding affinity to the angiotensin II type 2 (AT2) receptor, demonstrating that this scaffold can be adapted to target cell surface receptors. nih.gov Additionally, some derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, indicating a role beyond simple enzyme inhibition or receptor antagonism. nih.gov
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
The primary mechanism by which benzenesulfonamides inhibit metalloenzymes like carbonic anhydrase is through the coordination of the sulfonamide group to the catalytic metal ion in the enzyme's active site.
For carbonic anhydrases, the sulfonamide moiety (—SO₂NH₂) binds directly to the Zn²⁺ ion located at the bottom of a conical active site cleft. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. This binding is a hallmark of the orthosteric inhibition mechanism for this class of compounds. Kinetic studies, often employing Lineweaver-Burk plots, have characterized the nature of this inhibition, which is typically of a mixed type for some enzymes like acetylcholinesterase. nih.gov
Studies on various benzenesulfonamide derivatives have elucidated their inhibitory profiles against different enzyme isoforms. For example, a series of beta-lactam-substituted benzenesulfonamides showed potent, low nanomolar inhibition of hCA I and hCA II, with some compounds exhibiting selectivity for hCA II over hCA I. nih.gov Similarly, other series have demonstrated low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and hCA XII isoforms. nih.gov
Table 1: In Vitro Enzyme Inhibition Data for Representative Benzenesulfonamide Derivatives
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Benzylaminoethyureido-Tailed Benzenesulfonamides | hCA II | 2.8–9.2 nM | nih.gov |
| Beta-lactam-substituted Benzenesulfonamides | hCA II | 39.64–79.63 nM | nih.gov |
| Beta-lactam-substituted Benzenesulfonamides | AChE | 30.95–154.50 nM | nih.gov |
| Triazole-substituted Benzenesulfonamides | hCA IX | 1.5–38.9 nM | nih.gov |
| Triazole-substituted Benzenesulfonamides | hCA XII | 0.8–12.4 nM | nih.gov |
Receptor Binding Studies in Defined In Vitro Systems
While enzyme inhibition is the most prominent activity, receptor binding studies have expanded the scope of potential targets for benzenesulfonamide derivatives. Radioligand binding assays are a primary tool for these investigations. For example, the binding affinity of novel biphenylsulfonamide derivatives to the AT1 and AT2 receptors has been evaluated by measuring the displacement of radiolabeled ligands. nih.gov In these studies, the radio-iodinated AT2 receptor-selective ligand [¹²⁵I]-CGP42112 was used to determine binding affinity in HEK-293 cells engineered to express the human AT2 receptor. nih.gov The results from such studies have identified compounds with moderate selectivity and affinity for the AT2 receptor, with some acting as antagonists. nih.gov
Table 2: Receptor Binding Affinity for a Representative Biphenylsulfonamide Derivative
| Compound ID | Target Receptor | Binding Affinity (Kᵢ) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 8l | AT₂R | 34 nM | Modest selectivity, comparable to PD-123,319 | nih.gov |
Biophysical Characterization of Molecular Recognition and Complex Formation
A range of biophysical techniques have been employed to characterize the molecular recognition events between benzenesulfonamide derivatives and their protein targets. X-ray crystallography has been particularly informative, providing atomic-level details of the binding interactions.
Crystallographic studies of various sulfonamides complexed with carbonic anhydrase isoforms have consistently shown the sulfonamide group's nitrogen atom coordinating with the active site Zn²⁺ ion. nih.gov These structures reveal that the binding does not typically induce significant conformational changes in the protein backbone. nih.gov Furthermore, the "tail" portion of the inhibitor, which would include the 3,4-dimethoxybenzyl group in the case of the subject compound, extends out of the active site and can form additional interactions with residues lining the cavity, influencing both potency and isoform selectivity.
Isothermal titration calorimetry (ITC) is another powerful technique used to measure the thermodynamics of binding, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.comnih.gov Such studies have been applied to investigate the inhibition of enzymes like metallo-β-lactamase ImiS by benzenesulfonamides, confirming the binding and providing a deeper understanding of the driving forces behind complex formation. nih.gov
Analysis of Allosteric Modulation or Orthosteric Binding Mechanisms
The vast majority of studies on benzenesulfonamide-based enzyme inhibitors point towards an orthosteric binding mechanism . nih.govquora.com This is most evident in their interaction with carbonic anhydrases, where they directly compete with the natural substrate (carbon dioxide/bicarbonate) by binding to the catalytic zinc ion in the active site. nih.gov The active site is considered the orthosteric site, and inhibitors that bind there are, by definition, orthosteric inhibitors. quora.com
In contrast, allosteric modulators bind to a site on the protein that is distinct from the orthosteric site, inducing a conformational change that alters the protein's activity. nih.govwikipedia.org While the benzenesulfonamide scaffold is not classically associated with allosterism, the possibility cannot be entirely ruled out for novel derivatives or different target classes. Allosteric sites are generally less conserved across protein families than orthosteric sites, which can offer an advantage in achieving high selectivity. nih.govresearchgate.net However, current literature on benzenesulfonamide derivatives, particularly those targeting enzymes like CAs and AChE, strongly supports an orthosteric mode of action.
Cellular Pathway Perturbations in In Vitro Cell-Based Assays (e.g., specific enzyme activity changes in cell lines)
The engagement of molecular targets by benzenesulfonamide derivatives leads to measurable perturbations in cellular pathways, which have been demonstrated in various in vitro cell-based assays. These assays bridge the gap between molecular inhibition and cellular response.
For instance, the inhibition of tumor-associated carbonic anhydrase IX by benzenesulfonamide analogs has been linked to significant anti-proliferative activity in cancer cell lines. rsc.orgnih.gov Studies on the MDA-MB-231 triple-negative breast cancer cell line showed that treatment with a potent benzenesulfonamide derivative led to cell cycle arrest and induced apoptosis, as measured by flow cytometry and Annexin V staining. rsc.org This indicates that the inhibition of CA IX activity perturbs cellular pH regulation and metabolic pathways that are crucial for cancer cell survival and proliferation.
Furthermore, some benzenesulfonamide derivatives have been shown to affect signaling pathways downstream of receptor tyrosine kinases (RTKs). In glioblastoma (GBM) cells overexpressing TrkA, certain analogs induced cell death, suggesting a perturbation of the Ras/MAP Kinase and PI3 Kinase pathways that are typically activated by this receptor. nih.gov The cytotoxic effects observed in cancer cell lines like MCF-7 further underscore the ability of these compounds to interfere with critical cellular processes. nih.gov
Structure Activity Relationships Sar and Analog Design
Design Principles for N-(3,4-Dimethoxybenzyl)benzenesulfonamide Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key strategies involve the modification of its three main components: the benzenesulfonamide (B165840) group, the sulfonamide linker, and the 3,4-dimethoxybenzyl moiety.
General design principles include:
Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar steric and electronic properties to improve biological activity or metabolic stability.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing affinity for its target.
Scaffold Hopping: Replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features.
Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and hydrogen bonding capacity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in guiding these design principles by correlating physicochemical properties of analogs with their biological activities. nih.gov
Strategic Modification of the Sulfonamide Moiety and its Impact on Interactions
The sulfonamide group is a critical pharmacophore in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor. Strategic modifications of this moiety in this compound analogs can significantly impact their interaction with biological targets.
Substitution on the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen is acidic and can participate in crucial hydrogen bonding. Replacing this hydrogen with small alkyl groups can modulate this interaction and affect binding affinity.
Aryl Group Modifications: The unsubstituted phenyl ring of the benzenesulfonamide can be substituted with various functional groups to explore additional binding pockets. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide and its interaction potential. Studies on related benzenesulfonamide derivatives have shown that such substitutions can influence their inhibitory activity against various enzymes.
Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding modes and improve selectivity.
The following table summarizes the impact of key modifications to the sulfonamide moiety based on general findings for benzenesulfonamide analogs:
| Modification | Rationale | Potential Impact on Interactions |
| Introduction of para-substituents on the benzene (B151609) ring | To probe for additional binding pockets and modulate electronic properties. | Can lead to enhanced or diminished activity depending on the nature and size of the substituent and the target's topology. |
| Replacement of the benzene ring with a naphthalene (B1677914) or other bicyclic system | To increase surface area for hydrophobic interactions. | May enhance binding affinity through increased van der Waals contacts. |
| Introduction of heterocyclic rings | To introduce additional hydrogen bond donors/acceptors and improve solubility. | Can lead to new, specific interactions with the target protein. |
Derivatization of the Dimethoxybenzyl Moiety and Its Role in Molecular Interactions
Position and Number of Methoxy (B1213986) Groups: The methoxy groups at the 3 and 4 positions are crucial for the electronic and conformational properties of the benzyl (B1604629) ring. Shifting these groups to other positions (e.g., 2,5- or 3,5-dimethoxy) or altering their number can significantly impact biological activity. Studies on related compounds have shown that the positioning of methoxy groups can be critical for target recognition.
Replacement of Methoxy Groups: The methoxy groups can be replaced with other substituents, such as hydroxyl, halogen, or small alkyl groups, to probe the steric and electronic requirements of the binding site. Hydroxyl groups, for example, can introduce new hydrogen bonding opportunities.
Modifications to the Benzyl Ring: The benzyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic distributions.
A study on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, a structurally related compound, highlights the importance of the 3,4-dimethoxy substitution pattern for its molecular structure and potential biological interactions. researchgate.net
Exploration of Substituent Effects on Chemical Reactivity and Molecular Recognition
The introduction of various substituents on both the benzenesulfonamide and the dimethoxybenzyl rings can profoundly affect the chemical reactivity and molecular recognition of the analogs.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the aromatic rings can increase the acidity of the sulfonamide N-H, potentially strengthening hydrogen bonds. Conversely, electron-donating groups (e.g., alkyl, alkoxy) can decrease this acidity. These electronic modulations can fine-tune the binding affinity for a target.
Lipophilicity: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), is a critical determinant of its pharmacokinetic properties. The addition of lipophilic or hydrophilic substituents can be used to optimize this parameter for better cell permeability and bioavailability.
QSAR studies on benzenesulfonamide analogs often utilize descriptors related to these substituent effects, such as Hammett constants (for electronic effects), molar refractivity (for steric effects), and logP (for lipophilicity), to build predictive models of biological activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based design approaches such as pharmacophore modeling are invaluable. A pharmacophore model for this compound analogs would define the essential structural features required for biological activity.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature (from the sulfonyl oxygens).
A hydrogen bond donor feature (from the sulfonamide N-H).
Two aromatic/hydrophobic regions (the benzenesulfonamide and dimethoxybenzyl rings).
Specific locations for the methoxy groups, which may act as hydrogen bond acceptors or contribute to hydrophobic interactions.
Once a pharmacophore model is developed and validated using a set of active and inactive analogs, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds with the desired biological activity. QSAR models can be integrated with pharmacophore modeling to refine the design of new analogs with predicted potency.
Stereochemical Considerations in Analog Design and Their Influence on Interactions
While this compound itself is achiral, the introduction of chiral centers into its analogs can lead to stereoisomers with potentially different biological activities, a phenomenon known as stereoselectivity.
Introduction of Chiral Centers: Chiral centers can be introduced by modifying the linker between the two aromatic rings or by adding chiral substituents to either ring. For example, replacing the methylene (B1212753) bridge with a substituted ethyl group would create a chiral center.
Influence on Interactions: Enantiomers of a chiral drug can interact differently with a chiral biological target (such as a protein or receptor), leading to differences in binding affinity, efficacy, and even metabolism. One enantiomer may fit perfectly into the binding site, while the other may bind weakly or not at all.
Design of Stereochemically Pure Analogs: If a particular stereoisomer is found to be significantly more active or to have a better safety profile, synthetic strategies would be developed to produce it in an enantiomerically pure form.
While specific studies on the stereochemistry of this compound analogs are not widely available, the principles of stereoselectivity are fundamental in drug design and would be a critical consideration in the development of any chiral analogs of this compound. nih.gov
Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental in confirming the identity and structural features of N-(3,4-dimethoxybenzyl)benzenesulfonamide by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific vibrational modes. Key vibrations include N-H stretching, asymmetric and symmetric stretching of the sulfonyl group (S=O), C-H stretching from the aromatic and methylene (B1212753) groups, and C-O stretching from the methoxy (B1213986) groups. nih.govresearchgate.netscispace.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | ~3300 - 3200 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 |
| C-H (Methylene) | Stretching | ~2950 - 2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretching | ~1160 - 1120 |
| C-O (Methoxy) | Stretching | ~1260 - 1200 |
UV-Visible (UV-Vis) Spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving the aromatic rings. The presence of conjugated π-systems in the two benzene (B151609) rings is expected to result in characteristic absorption maxima in the UV region.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of the compound. Through electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI), the molecule is ionized to produce a molecular ion ([M]⁺ or [M]⁻) or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺). The precise mass of this ion confirms the molecular formula (C₁₅H₁₇NO₄S). uni.lu Fragmentation patterns observed in the mass spectrum can provide further structural information. Predicted mass spectrometry data for various adducts of this compound highlight the expected mass-to-charge ratios. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 308.09511 | 168.1 |
| [M+Na]⁺ | 330.07705 | 175.7 |
| [M-H]⁻ | 306.08055 | 175.1 |
| [M+NH₄]⁺ | 325.12165 | 183.0 |
| [M+K]⁺ | 346.05099 | 172.0 |
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)
Chromatography is indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like sulfonamides. sielc.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities. Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the compound absorbs strongly. sielc.com
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for analysis, particularly for monitoring reaction progress or detecting volatile impurities. bohrium.comojp.gov While the target compound itself may have limited volatility, GC analysis might be possible at high temperatures or after derivatization. GC-MS provides both retention time data for separation and mass spectra for confident peak identification. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray Crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and torsion angles. While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related structures, such as N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov
In such structures, the sulfur atom of the sulfonamide group typically adopts a distorted tetrahedral geometry. nih.gov The crystal packing is stabilized by a network of intermolecular interactions, which may include weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.govnih.gov The dihedral angle between the two aromatic rings is a key conformational feature. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₃NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7814 (4) |
| b (Å) | 13.9861 (12) |
| c (Å) | 21.9791 (18) |
| β (°) | 92.949 (4) |
| Volume (ų) | 1774.9 (2) |
| Dihedral Angle (between rings) | 29.14 (7)° |
| Key Interactions | C-H···O, π-π stacking |
Chiroptical Methods for Stereochemical Assignment (if chiral derivatives are studied)
This compound is an achiral molecule as it does not possess a stereocenter and is not dissymmetric. Therefore, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light, are not applicable for its analysis. These techniques would only become relevant if chiral derivatives of the parent compound were synthesized and studied.
Quantitative Analytical Methods for Research Samples (e.g., reaction mixtures, in vitro assays)
Accurate quantification of this compound in various matrices is crucial for research applications, such as determining reaction yields or measuring concentrations in biological assays.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective method for quantitative analysis. mdpi.com By using an internal standard, often a stable isotope-labeled version of the analyte, a calibration curve can be constructed to accurately determine the concentration of the compound in a sample. The technique relies on selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, greatly enhancing specificity and reducing matrix interference. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard can also serve as a robust quantitative method. nih.gov Similar to LC-MS/MS, a calibration curve is generated by analyzing standards of known concentrations. This approach is particularly useful for monitoring the consumption of reactants and the formation of products in a reaction mixture over time. nih.govamazonaws.com
Quantitative NMR (qNMR) is another potential method. By integrating the signal of a specific proton of the analyte against the signal of a certified internal standard of known concentration, the amount of the compound in a sample can be determined without the need for a specific calibration curve for the analyte itself.
Potential Applications in Chemical Biology and Material Science
Utilization as Chemical Probes for Investigating Biological Systems In Vitro
Chemical probes are small molecules used to study and manipulate biological systems. N-(3,4-dimethoxybenzyl)benzenesulfonamide, as a benzenesulfonamide (B165840) derivative, belongs to a class of compounds with recognized biological activity. cerradopub.com.br While direct studies labeling this specific compound as a chemical probe are not prevalent, its structural motifs are common in molecules designed for such purposes.
To be effective, a chemical probe should ideally exhibit high affinity for its target, typically below 100 nM, and at least a tenfold selectivity against related targets. nih.gov The sulfonamide group, a key feature of this compound, is a well-known pharmacophore present in numerous therapeutic agents, suggesting its potential to interact with biological macromolecules. The dimethoxybenzyl group can also contribute to binding specificity and affinity.
The exploration of this compound as a chemical probe would involve systematic screening against various biological targets to identify specific interactions. Its utility would lie in its ability to modulate the function of a particular protein or pathway, thereby allowing researchers to investigate its role in cellular processes.
Development as Scaffold Components for Advanced Research Tools
The molecular framework of this compound makes it an attractive scaffold for the development of more complex research tools. A scaffold in this context is a core chemical structure upon which other chemical groups can be added to create a library of compounds with diverse properties.
The benzenesulfonamide core provides a rigid and synthetically accessible starting point. The aromatic rings of both the benzenesulfonamide and the dimethoxybenzyl moieties can be functionalized with various substituents to modulate properties such as solubility, cell permeability, and target affinity. This modularity allows for the systematic optimization of the molecule for a specific research application. For instance, the scaffold could be elaborated to create fluorescent probes, affinity-based probes, or photo-cross-linking agents to study protein-ligand interactions.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound possesses features that are conducive to forming such assemblies.
The presence of both hydrogen bond donors (the N-H group of the sulfonamide) and acceptors (the oxygen atoms of the sulfonamide and methoxy (B1213986) groups), along with aromatic rings capable of π-π stacking, provides the necessary functionalities for self-assembly. nih.gov These non-covalent interactions can lead to the formation of ordered, hierarchical structures. nih.gov
Table 1: Crystallographic Data of a Related Sulfonamide
| Parameter | Value |
| Molecular Formula | C14H13NO4S |
| Crystal System | Triclinic |
| a (Å) | 5.3059 (5) |
| b (Å) | 10.6343 (10) |
| c (Å) | 11.9139 (11) |
| α (°) | 89.792 (3) |
| β (°) | 87.392 (3) |
| γ (°) | 83.944 (3) |
| Volume (ų) | 667.79 (11) |
| Note: Data for N-(4-methoxybenzoyl)benzenesulfonamide, a structurally related compound. nih.gov |
Integration into Polymeric Materials or Functional Coatings
The functional groups present in this compound offer handles for its incorporation into polymeric materials. For example, the aromatic rings could be modified with polymerizable groups, such as vinyl or acrylate (B77674) moieties, allowing the molecule to be covalently integrated into a polymer chain as a monomer.
Role as Catalysts or Ligands in Organocatalysis and Metal-Catalyzed Reactions
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov While this compound itself has not been extensively reported as an organocatalyst, related sulfonamide structures have shown catalytic activity. arkat-usa.org The acidic proton on the sulfonamide nitrogen can participate in hydrogen bond-donating catalysis, activating electrophiles towards nucleophilic attack.
For example, N-(phenylsulfonyl)benzenesulfonamide has been employed as an effective organocatalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org This suggests that this compound could potentially catalyze similar or other types of organic transformations.
Table 2: Catalytic Performance of a Related Sulfonamide in Imidazole Synthesis
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | 100 | 60 | 65 |
| 2 | 2.5 | 100 | 45 | 78 |
| 3 | 5 | 100 | 20 | 92 |
| 4 | 7.5 | 100 | 20 | 92 |
| 5 | 10 | 100 | 20 | 92 |
| Note: Data for the condensation reaction of benzil, benzaldehyde, and ammonium (B1175870) acetate (B1210297) using N-(phenylsulfonyl)benzenesulfonamide as a catalyst. arkat-usa.org |
In addition to organocatalysis, the oxygen and nitrogen atoms in the sulfonamide and methoxy groups of this compound could act as coordination sites for metal ions. This would allow the molecule to function as a ligand in metal-catalyzed reactions. The specific coordination geometry and electronic properties of the resulting metal complex would determine its catalytic activity in reactions such as cross-coupling, oxidation, or reduction.
Future Research Directions and Unaddressed Challenges
Development of Novel and More Efficient Synthetic Routes for N-(3,4-Dimethoxybenzyl)benzenesulfonamide and Complex Derivatives
The synthesis of N-aryl sulfonamides, including this compound, is a cornerstone of medicinal chemistry due to the prevalence of this moiety in a wide array of therapeutic agents. researchgate.net While traditional methods for creating the crucial C-N bond exist, they often present challenges that future research aims to address. researchgate.net A significant focus is on developing methodologies that bypass the genotoxicity associated with some conventional approaches. researchgate.net
Current research highlights several promising avenues for more efficient and novel synthetic routes:
Metal-Free Synthesis : A novel approach has been developed for the synthesis of aryl sulfonamides using an iodine-tert-butyl hydroperoxide (TBHP) system. This method promotes the sulfonylation of N-hydroxy sulfonamides and amines through the oxidative cleavage of an S–N bond, offering a metal-free, cost-effective, and environmentally friendly option. rsc.org
One-Pot Procedures : Efficient one-pot methods for the synthesis of N-acylsulfonamides from primary amines, arylsulfonyl chlorides, and acyl chlorides under solvent-free conditions have been described. researchgate.net These methods provide high yields and purity with a simple work-up, representing a greener and more cost-effective approach. researchgate.net
Palladium-Catalyzed Reactions : A palladium-catalyzed method has been developed for preparing sulfonamides from arylboronic acids. This process is notable for its significant functional group tolerance and mild reaction conditions, allowing for the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides in a single operation. nih.gov
Late-Stage Modification : Copper-catalyzed Chan–Lam type N-arylation has been demonstrated using a CuF2/DMSO catalytic system. This protocol is valuable for the late-stage modification of drug molecules containing amide and sulfonamide groups. researchgate.net
The development of these and other innovative synthetic strategies will be crucial for the efficient and sustainable production of this compound and its complex derivatives for further research and potential applications.
Advanced Computational Methodologies for High-Throughput Screening and Predictive Modeling
The integration of computational methodologies is becoming increasingly vital in the early stages of drug development to predict the biological activity and pharmacokinetic properties of compounds like this compound. nih.gov These in silico approaches offer a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.gov
Key computational techniques and their applications in sulfonamide research include:
| Computational Method | Application in Sulfonamide Research | Key Findings and Advantages |
| Molecular Docking | Predicting the binding affinity and interaction of sulfonamide derivatives with specific biological targets, such as enzymes. nih.govresearchgate.net | Can identify key interactions, like hydrogen bonds, that are crucial for biological activity and can help in understanding the mechanism of action. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of sulfonamide derivatives with their biological activity. mdpi.com | Allows for the prediction of the activity of unsynthesized compounds, guiding the design of more potent analogs. youtube.com |
| In Silico ADMET Profiling | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of sulfonamide derivatives. nih.gov | Helps in the early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage failures in drug development. |
| High-Throughput Screening (HTS) | Virtually screening large compound libraries to identify potential hits with desired biological activity. nih.gov | Enables the rapid exploration of vast chemical space to discover novel sulfonamide-based drug candidates. |
| Machine Learning and Neural Networks | Developing predictive models for bioactivity with high accuracy, capable of learning from large and sometimes incomplete datasets. nih.govplos.org | Can improve the accuracy of bioactivity prediction by identifying complex patterns in the data and can handle diverse molecular descriptors. plos.org |
These advanced computational tools are instrumental in accelerating the discovery and optimization of sulfonamide derivatives by providing valuable insights into their structure-activity relationships and potential biological effects. nih.govmdpi.com
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms In Vitro
While the biological activities of sulfonamides are well-documented, the specific molecular targets and interaction mechanisms of many derivatives, including this compound, remain to be fully elucidated. ontosight.aiontosight.ai Future research will focus on identifying novel biological targets and understanding the intricate molecular interactions that underpin the observed biological effects.
Recent studies have begun to explore a range of potential targets for benzenesulfonamide (B165840) derivatives:
Carbonic Anhydrases (CAs) : Certain benzenesulfonamide derivatives have shown inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated isozyme. nih.gov The design of new derivatives often incorporates a "tail approach" to enhance interaction with the active site of these enzymes. nih.gov
Dual-Target Inhibition : There is growing interest in developing compounds that can simultaneously inhibit multiple targets. For instance, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide has been identified as a dual-target inhibitor of mitochondrial complex II and complex III. nih.gov Similarly, some 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives have been found to be dual-target inhibitors of tubulin and STAT3. nih.govresearchgate.net
κ Opioid Receptor (KOR) : Novel N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives have been identified as highly selective KOR ligands, which are of interest for pain management. researchgate.netnih.gov
The exploration of these and other undiscovered molecular targets will be facilitated by a combination of experimental techniques, including in vitro enzyme assays, binding studies, and crystallographic analysis, complemented by computational modeling. rsc.orgmdpi.com A deeper understanding of the molecular interactions will be crucial for the rational design of more potent and selective therapeutic agents.
Sustainable and Scalable Production of the Compound for Research Purposes
The transition from laboratory-scale synthesis to sustainable and scalable production is a critical challenge for the widespread availability of this compound for research purposes. Future efforts will need to focus on developing manufacturing processes that are not only economically viable but also environmentally friendly.
Key considerations for the sustainable and scalable production of this compound include:
Green Chemistry Principles : The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and the reduction of waste, will be paramount. researchgate.net Methodologies that utilize water as a solvent are particularly attractive from an environmental perspective. researchgate.net
Process Optimization : Optimizing reaction parameters, such as temperature, pressure, and catalyst loading, can significantly improve yield and reduce energy consumption. The development of continuous flow processes could also offer advantages in terms of scalability and safety.
Catalyst Recovery and Reuse : For catalytic processes, the development of methods for the efficient recovery and reuse of catalysts, especially those based on precious metals, is essential for cost-effectiveness and sustainability. researchgate.net
Atom Economy : Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are highly desirable to minimize waste.
By addressing these challenges, it will be possible to establish robust and sustainable manufacturing processes for this compound, ensuring its availability for ongoing research and development.
Integration of this compound Chemistry with Emerging Technologies in Chemical Synthesis and Chemical Biology.
The future of research on this compound will be significantly influenced by the integration of its chemistry with emerging technologies in both chemical synthesis and chemical biology. These advancements will enable more sophisticated investigations into its properties and applications.
Emerging technologies that are likely to impact the field include:
Automated Synthesis : The use of automated synthesis platforms can accelerate the generation of libraries of this compound derivatives, facilitating more comprehensive structure-activity relationship (SAR) studies. youtube.com
Flow Chemistry : Continuous flow synthesis offers precise control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch processes. This technology could be instrumental in the efficient production of the compound.
Photoredox Catalysis : Photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions and could offer novel synthetic routes to complex sulfonamide derivatives.
Chemical Biology Probes : The development of this compound-based chemical probes, such as fluorescently labeled or biotinylated derivatives, will be invaluable for studying its interactions with biological targets in living systems.
Advanced In Vitro Models : The use of more complex in vitro models, such as 3D cell cultures and organoids, can provide more physiologically relevant data on the biological activity of the compound. mdpi.com
By embracing these and other technological innovations, researchers will be able to push the boundaries of what is known about this compound and unlock new opportunities for its application in medicinal chemistry and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,4-dimethoxybenzyl)benzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 3,4-dimethoxybenzylamine) reacts with benzenesulfonyl chloride in an aqueous basic medium (e.g., Na₂CO₃) under dynamic pH control (~pH 10) to form the sulfonamide core. Subsequent N-alkylation/arylation can be achieved using alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with a weak base (e.g., LiH) . Purification often involves column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Validates sulfonamide (-SO₂NH-) and methoxy (-OCH₃) functional groups.
- ¹H-NMR : Confirms substitution patterns (e.g., integration of aromatic protons, methoxy groups).
- EIMS (Electron Impact Mass Spectrometry) : Determines molecular ion peaks and fragmentation patterns.
- Chromatography (TLC/HPLC) : Assesses purity and monitors reaction progress .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives, particularly enzyme inhibition and cytotoxicity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., lipoxygenase) with spectrophotometric monitoring of substrate conversion (e.g., linoleic acid oxidation at 234 nm) .
- Cytotoxicity Profiling : Perform MTT/XTT assays on cell lines (e.g., TRPV1-OE, NHBE) to determine LC₅₀ values. Dose-response curves (0–100 µM) over 24–48 hours are standard .
- Hemolytic Activity : Test erythrocyte lysis in phosphate-buffered saline to assess membrane disruption potential .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
- Systematic Substitution : Introduce substituents (e.g., halides, alkyl chains) at the sulfonamide’s N-position or benzene ring.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding interactions with target proteins (e.g., SKCa channels, lipoxygenase) .
- Comparative Bioassays : Correlate substituent electronic/hydrophobic properties with activity trends (e.g., increased lipophilicity enhancing membrane permeability) .
Q. How can stereoisomers of this compound derivatives be resolved, and what challenges arise in their characterization?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose/ cellulose derivatives) with hexane/ethyl acetate or supercritical CO₂ mobile phases.
- Crystallization : Optically active resolving agents (e.g., tartaric acid) can separate diastereomeric salts.
- Challenges : Isomers often exhibit similar retention times in HPLC and overlapping NMR signals, requiring advanced techniques like NOESY or X-ray crystallography for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
